molecular formula C12H17ClN2O2 B14770317 tert-butyl N-(2-chloro-5-methylpyridin-3-yl)-N-methylcarbamate

tert-butyl N-(2-chloro-5-methylpyridin-3-yl)-N-methylcarbamate

Cat. No.: B14770317
M. Wt: 256.73 g/mol
InChI Key: DJWIUJULQXTTLF-UHFFFAOYSA-N
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Description

tert-Butyl N-(2-chloro-5-methylpyridin-3-yl)-N-methylcarbamate: is a chemical compound with the molecular formula C12H17ClN2O2 and a molecular weight of 256.73 g/mol . It is a halogenated heterocycle, specifically a carbamate derivative, which is often used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-chloro-5-methylpyridin-3-yl)-N-methylcarbamate typically involves the reaction of 2-chloro-5-methylpyridine with tert-butyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and stringent control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Amines, thiols, under basic conditions.

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl N-(2-chloro-5-methylpyridin-3-yl)-N-methylcarbamate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It serves as a model compound for studying the effects of carbamates on biological systems .

Medicine: It is being explored for its potential to inhibit acetylcholinesterase, an enzyme involved in neurotransmission .

Industry: In the industrial sector, this compound is used in the production of coatings, adhesives, and polymers. Its stability and reactivity make it a valuable component in various industrial processes .

Mechanism of Action

The mechanism of action of tert-butyl N-(2-chloro-5-methylpyridin-3-yl)-N-methylcarbamate involves the inhibition of specific enzymes, such as acetylcholinesterase. The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine, a neurotransmitter. This results in increased levels of acetylcholine in the synaptic cleft, leading to prolonged neurotransmission .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-(2-chloro-5-methylpyridin-3-yl)-N-methylcarbamate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the tert-butyl group enhances its stability and reactivity compared to other similar compounds .

Properties

Molecular Formula

C12H17ClN2O2

Molecular Weight

256.73 g/mol

IUPAC Name

tert-butyl N-(2-chloro-5-methylpyridin-3-yl)-N-methylcarbamate

InChI

InChI=1S/C12H17ClN2O2/c1-8-6-9(10(13)14-7-8)15(5)11(16)17-12(2,3)4/h6-7H,1-5H3

InChI Key

DJWIUJULQXTTLF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)Cl)N(C)C(=O)OC(C)(C)C

Origin of Product

United States

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